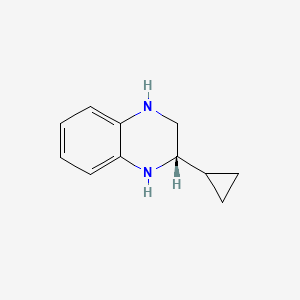
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is an organic compound that belongs to the class of tetrahydroquinoxalines. This compound is characterized by the presence of a cyclopropyl group attached to the second carbon of the tetrahydroquinoxaline ring system. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:
Formation of Tetrahydroquinoxaline Ring: This can be accomplished through the reduction of quinoxaline derivatives using reducing agents like sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropylation and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropyl group or the tetrahydroquinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Fully saturated tetrahydroquinoxaline derivatives.
Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the reagents used.
科学研究应用
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline: Lacks the (S)-configuration, resulting in different stereochemistry and potentially different biological activities.
1,2,3,4-Tetrahydroquinoxaline: Lacks the cyclopropyl group, leading to different chemical and biological properties.
Cyclopropylquinoxaline: Contains a quinoxaline ring with a cyclopropyl group but lacks the tetrahydro structure.
Uniqueness
(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific stereochemistry and the presence of both the cyclopropyl group and the tetrahydroquinoxaline ring. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.
属性
分子式 |
C11H14N2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
(2S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C11H14N2/c1-2-4-10-9(3-1)12-7-11(13-10)8-5-6-8/h1-4,8,11-13H,5-7H2/t11-/m1/s1 |
InChI 键 |
RCQKCEYEIPCPHC-LLVKDONJSA-N |
手性 SMILES |
C1CC1[C@H]2CNC3=CC=CC=C3N2 |
规范 SMILES |
C1CC1C2CNC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


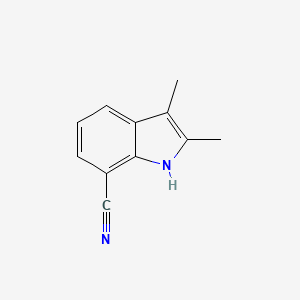


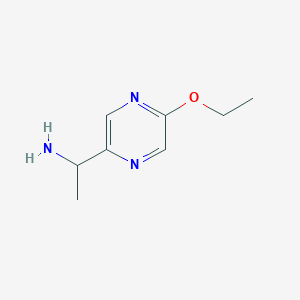
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)
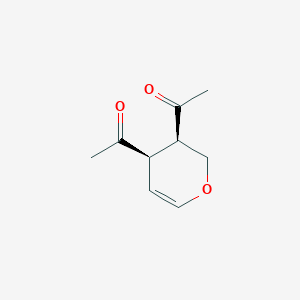

![1-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11913803.png)

![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)


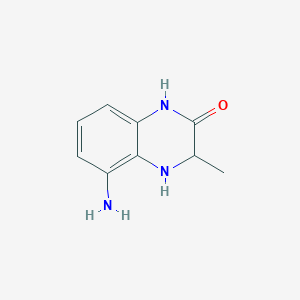
![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)
